Cas no 1414976-15-0 ((R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride)

(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride
-
- Inchi: 1S/C11H13N3O2.ClH/c1-6-2-7(4-9(12)11(15)16)3-8-5-13-14-10(6)8;/h2-3,5,9H,4,12H2,1H3,(H,13,14)(H,15,16);1H/t9-;/m1./s1
- InChI Key: JYVJBLJZFDRWRQ-SBSPUUFOSA-N
- SMILES: CC1C=C(C[C@@H](N)C(=O)O)C=C2C=NNC=12.Cl
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1266283-250mg |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 96% | 250mg |
$535 | 2023-05-17 | |
Chemenu | CM453721-1g |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 95%+ | 1g |
$987 | 2023-02-18 | |
1PlusChem | 1P01KZFU-500mg |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 96% | 500mg |
$639.00 | 2023-12-21 | |
A2B Chem LLC | BA57866-3mg |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 3mg |
$105.00 | 2024-04-20 | ||
A2B Chem LLC | BA57866-500mg |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 96% | 500mg |
$710.00 | 2024-01-04 | |
A2B Chem LLC | BA57866-1g |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 96% | 1g |
$1010.00 | 2024-01-04 | |
eNovation Chemicals LLC | Y1266283-100mg |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 96% | 100mg |
$355 | 2023-05-17 | |
eNovation Chemicals LLC | Y1266283-1g |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 96% | 1g |
$1015 | 2023-05-17 | |
Aaron | AR01KZO6-500mg |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 96% | 500mg |
$693.00 | 2023-12-16 | |
Aaron | AR01KZO6-1g |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride |
1414976-15-0 | 96% | 1g |
$988.00 | 2023-12-16 |
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride Related Literature
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride
Comprehensive Overview of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride (CAS No. 1414976-15-0)
(R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride (CAS No. 1414976-15-0) is a specialized chiral amino acid derivative with significant potential in pharmaceutical research and drug development. This compound, characterized by its indazole core and propanoic acid backbone, has garnered attention due to its unique structural features and potential biological activities. Researchers are increasingly interested in its applications as a building block for peptide synthesis and its role in modulating enzyme activity or receptor binding.
The compound's dihydrochloride salt form enhances its solubility, making it particularly valuable for in vitro and in vivo studies. Its chiral center at the 2-amino position is critical for stereoselective interactions, a feature highly sought after in the development of targeted therapies. Recent studies have explored its potential in neurological disorders and metabolic diseases, aligning with current trends in precision medicine and personalized treatment approaches.
From a synthetic chemistry perspective, (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride is often utilized as a key intermediate in the synthesis of more complex molecules. Its 7-methyl-1H-indazol-5-yl moiety contributes to its lipophilicity and binding affinity, properties that are crucial for drug permeability and bioavailability. These characteristics make it a subject of interest in medicinal chemistry circles, particularly for projects focusing on small molecule inhibitors or allosteric modulators.
Quality control of this compound typically involves advanced analytical techniques such as HPLC, mass spectrometry, and chiral chromatography to ensure enantiomeric purity and chemical stability. The pharmaceutical industry's growing emphasis on quality by design (QbD) principles has further increased the demand for well-characterized compounds like this one. Additionally, its storage typically requires attention to moisture sensitivity, a common consideration for hydrochloride salts of amino acid derivatives.
In the context of current research trends, this compound aligns with several hot topics in life sciences. These include the exploration of indazole-containing compounds as potential therapeutics for age-related diseases, investigations into amino acid transporters, and the development of novel drug delivery systems. Its structural features make it particularly relevant to studies on blood-brain barrier penetration, a critical factor in central nervous system drug development.
The commercial availability of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride (CAS No. 1414976-15-0) through specialized chemical suppliers has facilitated its adoption in various research programs. However, researchers should note that proper handling procedures are essential, particularly when working with fine chemicals of this nature. The compound's material safety data sheet (MSDS) should always be consulted prior to use, following standard laboratory safety protocols.
Future directions for research involving this compound may include its incorporation into peptide mimetics, evaluation as a pharmacophore in fragment-based drug discovery, or investigation of its potential metabolite profile. As the pharmaceutical industry continues to emphasize structure-activity relationship (SAR) studies, compounds with well-defined stereochemistry and functional group diversity like this one will likely remain in high demand.
1414976-15-0 ((R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride) Related Products
- 2113250-74-9(Imidazo[1,5-a]pyridine-1,5-dicarboxylic acid 1-ethyl ester)
- 2137979-30-5(Cyclobutanol, 1-[4-(2-propen-1-yl)phenyl]-)
- 855714-11-3(2-(1H-1,3-benzodiazol-2-yl)-3-(2-chloro-7-methoxyquinolin-3-yl)prop-2-enoic acid)
- 1242168-77-9(3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline toluene adduct)
- 2309779-98-2(ethyl 4-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-4-oxobutanoate)
- 1027076-19-2(5-tert-Butyl-2-chloro-1,3-benzoxazole)
- 1065608-51-6(Tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate)
- 1555476-08-8(2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide)
- 1263263-29-1(Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate)
- 1352507-35-7(6-Methyl-5-(1-propyl-pyrrolidin-2-yl)-1H-pyridine-2-thione)
